molecular formula C13H17NO4 B6239542 (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid CAS No. 158696-71-0

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B6239542
CAS No.: 158696-71-0
M. Wt: 251.28 g/mol
InChI Key: VURXKSHTHQFAQS-NSHDSACASA-N
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Description

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes a butanamido group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of p-hydroxyphenylpropionic acid with a lower alcohol, such as methanol, in the presence of a catalyst like concentrated sulfuric acid. This is followed by amidation with butanamide under controlled conditions to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to maximize efficiency. The final product is often purified through recrystallization and drying steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

(2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar in structure but with an amino group instead of a butanamido group.

    2-(4-hydroxyphenyl)propanoic acid: Lacks the butanamido group, making it less complex.

    (2S)-3-(4-hydroxyphenyl)-2-(prop-2-enamido)propanoic acid: Contains a prop-2-enamido group instead of a butanamido group.

Uniqueness

What sets (2S)-2-butanamido-3-(4-hydroxyphenyl)propanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

CAS No.

158696-71-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-(butanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h4-7,11,15H,2-3,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1

InChI Key

VURXKSHTHQFAQS-NSHDSACASA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Purity

95

Origin of Product

United States

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